N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide
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Overview
Description
N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide is a complex organic compound that features multiple functional groups, including a chlorophenyl group, a phenyldiazenyl group, and a phenylhydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the hydrazone: Reacting 3-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone.
Diazotization: Treating the hydrazone with nitrous acid to form the diazonium salt.
Coupling Reaction: Reacting the diazonium salt with an appropriate coupling partner, such as aniline, to form the final product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, leading to changes in cellular pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetohydrazide
- N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetone
Uniqueness
N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
62526-12-9 |
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Molecular Formula |
C20H16ClN5O |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-phenyldiazenyl-2-(phenylhydrazinylidene)acetamide |
InChI |
InChI=1S/C20H16ClN5O/c21-15-8-7-13-18(14-15)22-20(27)19(25-23-16-9-3-1-4-10-16)26-24-17-11-5-2-6-12-17/h1-14,23H,(H,22,27) |
InChI Key |
HLCDEOGBDISWBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C(=O)NC2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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